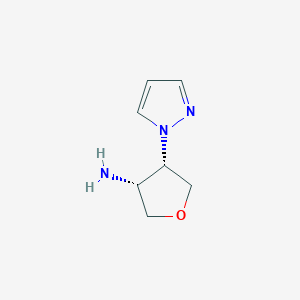![molecular formula C9H7NO4S B15280485 Methyl benzo[d]isothiazole-3-carboxylate 1,1-dioxide](/img/structure/B15280485.png)
Methyl benzo[d]isothiazole-3-carboxylate 1,1-dioxide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl benzo[d]isothiazole-3-carboxylate 1,1-dioxide is a heterocyclic compound that features a benzene ring fused to an isothiazole ring.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl benzo[d]isothiazole-3-carboxylate 1,1-dioxide typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the condensation of dilithiated C(α), N-carbomethoxyhydrazones with lithiated methyl 2-(aminosulfonyl)benzoate, followed by cyclization with acetic anhydride . The reaction conditions often require controlled temperatures and the use of solvents like acetic anhydride to facilitate the cyclization process.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are scaled up to accommodate larger quantities. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and efficiency. Industrial methods also focus on minimizing waste and ensuring the purity of the final product.
化学反应分析
Types of Reactions
Methyl benzo[d]isothiazole-3-carboxylate 1,1-dioxide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol or sulfide derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the benzene and isothiazole rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the benzene or isothiazole rings.
科学研究应用
Methyl benzo[d]isothiazole-3-carboxylate 1,1-dioxide has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Industry: It is used in the production of dyes, biocides, and chemical reaction accelerators.
作用机制
The mechanism of action of Methyl benzo[d]isothiazole-3-carboxylate 1,1-dioxide involves its interaction with specific molecular targets and pathways. The compound’s aromaticity and electron density distribution allow it to bind to various enzymes and receptors, modulating their activity. For example, it can inhibit certain enzymes involved in microbial growth, leading to its antimicrobial effects .
相似化合物的比较
Similar Compounds
Similar compounds include other isothiazole derivatives and benzothiadiazine-1,1-dioxide derivatives . These compounds share structural similarities but may differ in their biological activities and applications.
Uniqueness
Methyl benzo[d]isothiazole-3-carboxylate 1,1-dioxide is unique due to its specific substitution pattern and the presence of the carboxylate and dioxide functional groups. These features contribute to its distinct chemical reactivity and biological properties, setting it apart from other similar compounds .
属性
分子式 |
C9H7NO4S |
|---|---|
分子量 |
225.22 g/mol |
IUPAC 名称 |
methyl 1,1-dioxo-1,2-benzothiazole-3-carboxylate |
InChI |
InChI=1S/C9H7NO4S/c1-14-9(11)8-6-4-2-3-5-7(6)15(12,13)10-8/h2-5H,1H3 |
InChI 键 |
HWLCYQIVPUTQJC-UHFFFAOYSA-N |
规范 SMILES |
COC(=O)C1=NS(=O)(=O)C2=CC=CC=C21 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-Hydrazono-3-methyl-2,3-dihydrobenzo[d]thiazole-5-sulfonyl fluoride hydrochloride](/img/structure/B15280411.png)



![6-(2-Furyl)-3-[(isopropylsulfanyl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B15280439.png)
![1,3,5,7,9,11,13,15-Octadodecyl-2,4,6,8,10,12,14,16,17,18,19,20-dodecaoxa-1,3,5,7,9,11,13,15-octasilapentacyclo[9.5.1.13,9.15,15.17,13]icosane](/img/structure/B15280447.png)


![2-(Bicyclo[2.2.1]heptan-2-yl)-3,5-dimethylcyclohexyl phenylcarbamate](/img/structure/B15280466.png)




